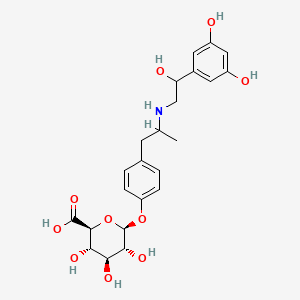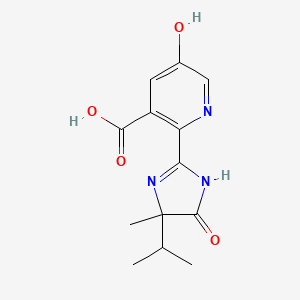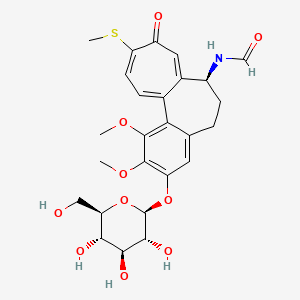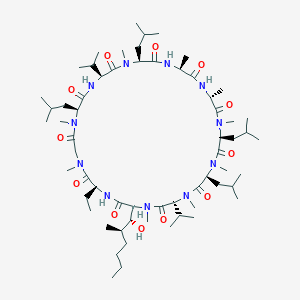
Fenoterol O-|A-D-Glucuronide
Übersicht
Beschreibung
Fenoterol O-|A-D-Glucuronide is a glucuronide derivative of Fenoterol . Fenoterol is a beta-2 adrenergic agonist and bronchodilator used for the symptomatic treatment of asthma .
Synthesis Analysis
The synthesis of glucuronides, including Fenoterol O-|A-D-Glucuronide, involves a process known as glucuronidation . This is a fundamental process in Phase II metabolism, where a wide range of functional groups are converted into highly water-soluble glucuronides .Molecular Structure Analysis
The Fenoterol O-|A-D-Glucuronide molecule contains a total of 65 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 5 hydroxyl groups, 2 aromatic hydroxyls, 4 secondary alcohols, 1 ether (aliphatic), and 1 .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways : Fenoterol is known for its formation of different glucuronides in rat hepatocytes and enterocytes. Koster et al. (1986) found that fenoterol forms both para-glucuronide and meta-glucuronide in these cells, demonstrating its complex metabolic pathways in the liver and intestine [Koster, A., Frankhuijzen-Sierevogel, A., & Mentrup, A. (1986)].
Pharmacokinetics and Metabolism : Research by Siluk et al. (2010) on the pharmacokinetics and metabolism of Fenoterol's derivative, (R,R)-methoxyfenoterol, in rats, highlighted that it was primarily cleared through glucuronidation. This implies that glucuronidation is a significant pathway for Fenoterol metabolites [Siluk, D., Mager, D. E., Kim, H., et al. (2010)].
Glucuronidation vs. Sulphation : Hildebrandt et al. (1994) examined the balance between sulphation and glucuronidation in the metabolism of Fenoterol in humans, revealing a preferential metabolic route based on administration method [Hildebrandt, R., Wagner, B., Preiss-Nowzohour, K., & Gundert-Remy, U. (1994)].
Bioanalytical Studies : The work of Orlovius et al. (2013) in analyzing fenoterol sulfoconjugates in urine samples illustrates the importance of detailed metabolite analysis in understanding Fenoterol's pharmacological profile [Orlovius, A., Guddat, S., Gütschow, M., et al. (2013)].
Therapeutic Applications : Beitzel et al. (2004) explored the potential therapeutic applications of Fenoterol in enhancing muscle repair after injury, which can have implications for its use in muscle regeneration and recovery [Beitzel, F., Gregorevic, P., Ryall, J., et al. (2004)].
Pharmacodynamics in Different Species : Palea et al. (2012) investigated Fenoterol's effect on β-adrenoceptors in human and animal urinary bladders, indicating species-specific pharmacological effects [Palea, S., Rekik, M., Rouget, C., et al. (2012)].
Enzyme Immunoassay Development : Haasnoot et al. (1994) developed an enzyme immunoassay for Fenoterol, highlighting the importance of analytical methods in monitoring its presence in biological samples [Haasnoot, W., Stouten, P., Lommen, A., et al. (1994)].
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLCRUFRMASDFW-IWKWYPLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747783 | |
| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoterol Glucuronide | |
CAS RN |
61046-78-4 | |
| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)


